molecular formula C26H23ClN2O4S2 B2797965 5-(4-chlorobenzoyl)-N2-(2,4-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine CAS No. 1115520-67-6

5-(4-chlorobenzoyl)-N2-(2,4-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine

Cat. No.: B2797965
CAS No.: 1115520-67-6
M. Wt: 527.05
InChI Key: BETKSBIZHKIHMJ-UHFFFAOYSA-N
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Description

5-(4-chlorobenzoyl)-N2-(2,4-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiophene ring substituted with amino, sulfonyl, and methanone groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorobenzoyl)-N2-(2,4-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of the amino, sulfonyl, and methanone groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorobenzoyl)-N2-(2,4-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-chlorobenzoyl)-N2-(2,4-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme activity or as a ligand to investigate protein-ligand interactions. Its ability to undergo various chemical modifications makes it a valuable tool for exploring biological pathways and mechanisms.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its unique structure and reactivity could be harnessed to develop new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its versatility makes it a valuable component in various industrial processes and products.

Mechanism of Action

The mechanism of action of 5-(4-chlorobenzoyl)-N2-(2,4-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biological pathways. The exact mechanism depends on the specific application and target, but it generally involves the formation of stable complexes with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-chlorobenzoyl)-N2-(2,4-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine include other thiophene derivatives with various substitutions. Examples include:

  • (3-Amino-5-((2,4-dimethylphenyl)amino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)methanone
  • (3-Amino-5-((2,4-dimethylphenyl)amino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(4-methylphenyl)methanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and their arrangement on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-amino-5-(2,4-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O4S2/c1-15-4-13-21(16(2)14-15)29-26-25(35(31,32)20-11-9-19(33-3)10-12-20)22(28)24(34-26)23(30)17-5-7-18(27)8-6-17/h4-14,29H,28H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETKSBIZHKIHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N)S(=O)(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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